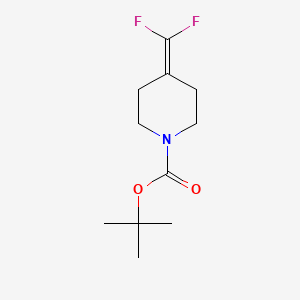

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZMHXSNWVGJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(F)F)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174834 | |

| Record name | 1,1-Dimethylethyl 4-(difluoromethylene)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-65-2 | |

| Record name | 1,1-Dimethylethyl 4-(difluoromethylene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(difluoromethylene)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrothiolation of gem-Difluoroalkenes

Recent advances in photoredox catalysis have enabled the synthesis of difluoromethylene-containing compounds via hydrothiolation of gem-difluoroalkenes. While this method was initially developed for thioether formation, modifications allow its adaptation to tert-butyl-protected piperidines.

Procedure :

-

Synthesis of gem-Difluoroalkene Intermediate :

tert-Butyl 4-methylene piperidine-1-carboxylate is treated with a fluorinating agent to introduce the difluoromethylene group, forming tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate. -

Photocatalytic Functionalization :

The gem-difluoroalkene undergoes hydrothiolation using a thiol (1.5 equiv.) in the presence of {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆ (0.25 mol%) and p-aminoacetophenone (10 mol%) as a co-catalyst. Reactions proceed in acetonitrile under 427 nm LED irradiation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–96% |

| Catalyst | {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆ |

| Reaction Time | 12–24 hours |

| Regioselectivity | >20:1 (linear:branched) |

Advantages :

-

Tolerates electron-rich and sterically hindered thiols.

-

Operates under aqueous conditions, enabling bioconjugation applications.

Comparative Analysis of Fluorination Strategies

DAST vs. Deoxo-Fluor

The choice of fluorinating agent significantly impacts efficiency and safety:

| Agent | Yield (%) | Reaction Time (h) | Safety Considerations |

|---|---|---|---|

| DAST | 68–75 | 4–6 | Moisture-sensitive, exothermic |

| Deoxo-Fluor | 70–78 | 6–8 | Less reactive, safer handling |

Deoxo-Fluor offers marginally higher yields and improved safety but requires longer reaction times.

Solvent Optimization

Polar aprotic solvents like dichloromethane and acetonitrile are preferred for fluorination and photocatalytic steps, respectively. Acetonitrile enhances photocatalyst activity due to its ability to stabilize charge-transfer states.

Mechanistic Insights

Fluorination Pathway

DAST mediates the conversion of ketones to difluoromethylene groups via a two-step mechanism:

Photocatalytic Cycle

The iridium photocatalyst facilitates single-electron transfer (SET) to the gem-difluoroalkene, generating a radical anion. Thiolate addition followed by hydrogen atom transfer (HAT) from the co-catalyst delivers the hydrothiolation product while suppressing β-fluoride elimination.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Systems : Mitigate exothermic risks in DAST-mediated fluorination.

-

Catalyst Recycling : Ir-based photocatalysts are recovered via column chromatography, reducing costs.

Case Studies and Applications

Chemical Reactions Analysis

Key Physical and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇F₂NO₂ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 208245-65-2 |

| SMILES | CC(C)(C)OC(=O)N1CCC(=C(F)F)CC1 |

| Purity | ≥97% |

Deprotection of Tert-butyl Group

The tert-butyl carbamate group is typically removed under acidic conditions. For example:

-

Trifluoroacetic Acid (TFA) : Cold TFA solutions cleave the tert-butyl group, yielding the amine .

-

Reflux with Toluene and Acid : Deprotection under reflux with toluene and para-toluenesulfonic acid has been used in related piperidine derivatives .

Substitution Reactions

-

Alkylation : Hydroxymethyl piperidine derivatives react with fluorinated reagents (e.g., BrCF₂CF₂Br) under basic conditions (e.g., NaH in DMF) to install fluoroalkyl groups .

-

Coupling Reactions : The tert-butyl group stabilizes the piperidine during coupling with aryl halides or other electrophiles, as seen in reactions with pyridine derivatives .

Oxidation and Functional Group Transformations

-

Dess-Martin Periodinane : Used to oxidize alcohols to ketones in piperidine derivatives, suggesting potential for functional group interconversions .

-

Phosphonoacetate Coupling : Enables formation of enamine intermediates, facilitating further modifications .

Reaction Conditions for Analogous Piperidine Derivatives

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Deprotection of tert-butyl | TFA | Cold solution | Amine product |

| Alkylation | NaH, DMF, fluorinated reagents | Room temperature | Fluoroalkyl-substituted piperidine |

| Coupling with aryl halides | NaH, DMF, pyridine derivatives | Room temperature | Aryl ether derivatives |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Ice-cold solution, stir at rt | Ketone formation |

Research Implications

The compound’s tert-butyl group provides versatile protection during synthesis, enabling selective modifications. The difluoromethylene substituent introduces lipophilicity and electronic effects, making it valuable for medicinal chemistry applications (e.g., enzyme inhibition, ligand design). Further studies could explore its reactivity in cross-coupling reactions or as a building block for fluorinated pharmaceuticals.

Scientific Research Applications

Biological Applications

The biological applications of tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate are primarily centered around its potential as a therapeutic agent. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Therapeutic Potential:

- Antimicrobial Activity: Compounds derived from piperidine structures have been investigated for their efficacy against various pathogens, including Mycobacterium tuberculosis. Studies suggest that modifications to the piperidine core can enhance potency while reducing cytotoxicity to mammalian cells .

- Drug Development: Ongoing research is focused on developing derivatives that can target specific biological pathways, such as those involved in cancer progression or antibiotic resistance mechanisms.

Case Studies

-

Anti-Tubercular Activity:

A study highlighted the effectiveness of related piperidine derivatives against Mycobacterium tuberculosis. The compounds demonstrated promising in vitro activity, with some achieving low IC50 values against resistant strains. This indicates that this compound could be a lead compound for further development in tuberculosis treatment . -

Cytotoxicity Profiling:

In a comparative analysis of piperidine derivatives, researchers found that certain modifications to the this compound structure resulted in reduced cytotoxic effects on human cell lines while maintaining antimicrobial efficacy. This balance is crucial for developing safe therapeutic agents . -

Pharmacokinetic Studies:

Pharmacokinetic evaluations have shown that modifications to the compound can lead to improved bioavailability and metabolic stability. These studies are essential for understanding how changes in chemical structure affect absorption, distribution, metabolism, and excretion (ADME) profiles in vivo .

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethylene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The piperidine ring structure allows for interactions with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate with structurally analogous piperidine and pyrrolidine derivatives:

Key Observations:

- Biological Activity : Styryl derivatives (e.g., compound 2) exhibit dual enzyme inhibition, suggesting that aromaticity and methoxy groups enhance binding to cholinesterase and MAO-B . In contrast, the target compound’s –CF₂– group may favor metabolic resistance but requires validation.

- Solubility : The pyrrolidine analog (2223642-67-7) with a carboxylic acid group demonstrates improved aqueous solubility compared to tert-butyl-protected derivatives, highlighting the impact of functional groups on physicochemical properties .

Analytical Characterization

- NMR/HRMS : For compound 3b, ¹H NMR shows signals for tert-butyl (δ 1.44 ppm) and piperidine protons (δ 1.20–2.20 ppm), while HRMS confirms [M+H]⁺ at m/z 268.2142 (theoretical 268.2147) . Similar methods likely apply to the target compound.

- Isomerism : Styryl derivatives (e.g., compound 2) require E/Z isomer separation, whereas the target compound’s rigid –CF₂– group minimizes stereochemical complexity .

Biological Activity

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethylene group, which can significantly influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is . Its structure includes a piperidine ring with a tert-butyl group and a difluoromethylene substituent, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, potentially modulating their activity. The difluoromethylene moiety may enhance lipophilicity and stability, allowing for improved membrane permeability and bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some fluorinated piperidines have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Activity : Preliminary studies have indicated that certain derivatives can inhibit cancer cell proliferation, although specific data on this compound is limited.

- Neuroprotective Effects : Compounds in this class may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds provide insights into its potential biological activities:

- Antimicrobial Activity : A study on piperidine derivatives showed significant antibacterial effects against Gram-positive bacteria, suggesting that similar structures could be effective against infections .

- Anticancer Potential : Research involving structurally related compounds indicated that modifications in the piperidine ring could lead to increased cytotoxicity against cancer cell lines .

- Neuroprotective Properties : Investigations into piperidine-based compounds have revealed their ability to protect neuronal cells from oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate, and what reaction conditions optimize yield?

The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

- Step 1 : Introduction of the difluoromethylene group via nucleophilic substitution or transition-metal-catalyzed coupling. For example, fluorinated reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be employed under anhydrous conditions .

- Step 2 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Optimization : Yields improve with strict moisture control (e.g., Schlenk techniques) and temperatures between 0–25°C. Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is standard .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation hazards .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Stability data suggest degradation risks at >40°C or under prolonged light exposure .

- Spill Management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

- NMR :

- MS : Molecular ion [M+H]⁺ matches the calculated molecular weight (e.g., 273.3 g/mol). Fragmentation peaks at m/z 57 (tert-butyl) and 100 (piperidine-Boc) are diagnostic .

Advanced Research Questions

Q. How can regioselectivity challenges during difluoromethylene incorporation be addressed?

Regioselectivity issues arise due to competing reactions at alternative piperidine positions. Strategies include:

- Directing Groups : Temporarily introduce electron-withdrawing substituents (e.g., nitro) to steer fluorination to the desired position .

- Metal Catalysis : Use palladium or copper catalysts with ligands (e.g., Xantphos) to enhance selectivity in cross-coupling steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reagent choice .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

- X-ray Crystallography : Determines absolute configuration, especially for chiral centers introduced during synthesis. Requires high-purity crystals grown via slow vapor diffusion (e.g., hexane/DCM) .

- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to confirm connectivity, distinguishing between regioisomers .

- IR Spectroscopy : Absence of NH stretches (~3300 cm⁻¹) verifies Boc protection completeness .

Q. How do decomposition products impact experimental reproducibility, and how are they mitigated?

- Thermal Decomposition : Heating above 150°C may release toxic isobutylene and CO₂ from the Boc group. Use TGA-DSC to identify safe temperature thresholds .

- Hydrolytic Degradation : Moisture exposure cleaves the Boc group, forming piperidine derivatives. Karl Fischer titration monitors water content in solvents .

- Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) during long-term storage .

Q. How can contradictory toxicity data from preliminary studies be reconciled?

- In Silico Tools : Use QSAR models (e.g., EPA’s TEST) to predict acute oral toxicity (LD50) and compare with in vitro assays (e.g., HepG2 cell viability) .

- Dose-Response Studies : Conduct repeated-dose toxicity tests in rodent models to clarify thresholds for hepatotoxicity observed in conflicting reports .

- Metabolite Screening : LC-MS/MS identifies reactive intermediates (e.g., fluorinated aldehydes) that may explain discrepancies .

Q. What strategies enhance the compound’s utility in medicinal chemistry campaigns?

- Prodrug Design : Hydrolyze the Boc group in vivo to release active piperidine moieties. Stability in simulated gastric fluid (pH 1.2) is critical .

- SAR Studies : Modify the difluoromethylene group to trifluoromethyl or chloromethyl analogs and assay against targets like kinases or GPCRs .

- Biological Assays : Use SPR (surface plasmon resonance) to measure binding affinity to therapeutic targets (e.g., EGFR mutants) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.